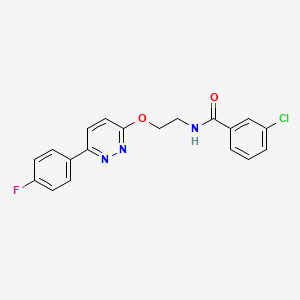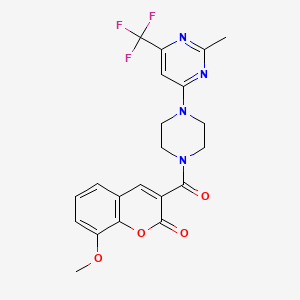![molecular formula C9H15Br B2950812 4-(2-bromoethyl)spiro[2.4]heptane CAS No. 2551115-19-4](/img/structure/B2950812.png)
4-(2-bromoethyl)spiro[2.4]heptane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-bromoethyl)spiro[24]heptane is an organic compound characterized by a spirocyclic structure, where a bromine atom is attached to an ethyl group, which in turn is connected to a spiro[24]heptane framework
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-bromoethyl)spiro[2.4]heptane typically involves the reaction of spiro[2.4]heptane with a brominating agent. One common method is the addition of bromine to an ethyl group attached to the spiro[2.4]heptane ring. This reaction is usually carried out under controlled conditions to ensure the selective bromination of the ethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, where spiro[2.4]heptane is reacted with bromine or other brominating agents in the presence of catalysts to enhance the reaction efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high purity and yield of the desired product.
化学反应分析
Types of Reactions
4-(2-bromoethyl)spiro[2.4]heptane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide, amine, or thiol groups, leading to the formation of different derivatives.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, where the bromine atom and a hydrogen atom are removed, resulting in the formation of a double bond.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different oxidation states or reduced forms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents such as water or alcohols.
Elimination Reactions: Strong bases like potassium tert-butoxide or sodium hydride are used to promote elimination reactions, often in non-polar solvents like hexane or toluene.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions to achieve the desired transformations.
Major Products Formed
Substitution Reactions: Products include alcohols, amines, and thiols, depending on the nucleophile used.
Elimination Reactions: Alkenes are the major products formed from elimination reactions.
Oxidation and Reduction Reactions: Various oxidized or reduced derivatives of the original compound are formed.
科学研究应用
4-(2-bromoethyl)spiro[2.4]heptane has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
作用机制
The mechanism of action of 4-(2-bromoethyl)spiro[2.4]heptane involves its interaction with various molecular targets and pathways. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new bonds and the modification of molecular structures. The spirocyclic framework provides rigidity and unique spatial orientation, which can influence the compound’s reactivity and interactions with other molecules.
相似化合物的比较
Similar Compounds
Spiro[2.4]heptane: The parent compound without the bromine atom.
4-(2-chloroethyl)spiro[2.4]heptane: Similar structure with a chlorine atom instead of bromine.
4-(2-iodoethyl)spiro[2.4]heptane: Similar structure with an iodine atom instead of bromine.
Uniqueness
4-(2-bromoethyl)spiro[2.4]heptane is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties compared to its chloro and iodo analogs. The bromine atom’s size, electronegativity, and bond strength influence the compound’s behavior in chemical reactions, making it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
7-(2-bromoethyl)spiro[2.4]heptane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15Br/c10-7-3-8-2-1-4-9(8)5-6-9/h8H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXHHCCNRHFHIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2(C1)CC2)CCBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide](/img/structure/B2950730.png)
![2-Azabicyclo[3.1.1]heptane-1-carbonitrile](/img/structure/B2950732.png)
![N-(4-acetylphenyl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide](/img/structure/B2950733.png)

![(3,4-Difluorophenyl)-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone](/img/structure/B2950739.png)
![6-[(3-Acetylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B2950740.png)
![(2Z)-2-[(2-fluoro-5-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2950741.png)
![2-[3-(4-tert-butylbenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide](/img/structure/B2950743.png)
![2-{[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2950744.png)
![N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)furan-2-carboxamide](/img/structure/B2950746.png)


![5-(4-methoxyphenyl)-2,3-diphenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B2950751.png)
![2-({9-[(3-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2950752.png)
